N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide
Brand Name: Vulcanchem
CAS No.: 864859-73-4
VCID: VC4924650
InChI: InChI=1S/C20H21N3O2S2/c1-11(2)18(25)22-20-17(19-21-14-6-4-5-7-15(14)26-19)13-8-9-23(12(3)24)10-16(13)27-20/h4-7,11H,8-10H2,1-3H3,(H,22,25)
SMILES: CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3
Molecular Formula: C20H21N3O2S2
Molecular Weight: 399.53

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide

CAS No.: 864859-73-4

Cat. No.: VC4924650

Molecular Formula: C20H21N3O2S2

Molecular Weight: 399.53

* For research use only. Not for human or veterinary use.

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide - 864859-73-4

Specification

CAS No. 864859-73-4
Molecular Formula C20H21N3O2S2
Molecular Weight 399.53
IUPAC Name N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide
Standard InChI InChI=1S/C20H21N3O2S2/c1-11(2)18(25)22-20-17(19-21-14-6-4-5-7-15(14)26-19)13-8-9-23(12(3)24)10-16(13)27-20/h4-7,11H,8-10H2,1-3H3,(H,22,25)
Standard InChI Key BASYUMIEGJMSHS-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3

Introduction

Synthesis Methods

The synthesis of such complex molecules typically involves multi-step organic reactions. These may include condensation reactions, cyclization, and substitution reactions. The specific conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often detailed in specialized chemical literature.

Potential Applications

Compounds with similar structures are often investigated for their potential biological activities, such as modulating kinase activities or inhibiting specific signaling pathways relevant in various diseases. Detailed mechanistic studies would require experimental data from pharmacological assays.

Research Findings and Challenges

While specific research findings on N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide are not available, related compounds have shown promise in various fields:

  • Anti-inflammatory Activity: Some heterocyclic compounds have been evaluated as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX) .

  • Antimicrobial and Anticancer Activities: Other related compounds have demonstrated antimicrobial and anticancer properties through molecular docking studies and in vitro assays .

Future Directions

Further research into compounds like N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide could lead to novel therapeutic agents or enhance our understanding of related chemical systems. This would involve detailed structural analysis, synthesis optimization, and pharmacological evaluation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator